2-(4,4-Difluoropiperidin-1-yl)-7,8-dihydro-5H-pyrano[4,3-b]pyridine-3-carbonitrile
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Description
2-(4,4-Difluoropiperidin-1-yl)-7,8-dihydro-5H-pyrano[4,3-b]pyridine-3-carbonitrile is a useful research compound. Its molecular formula is C14H15F2N3O and its molecular weight is 279.291. The purity is usually 95%.
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Biological Activity
The compound 2-(4,4-Difluoropiperidin-1-yl)-7,8-dihydro-5H-pyrano[4,3-b]pyridine-3-carbonitrile has garnered attention in the field of medicinal chemistry due to its potential biological activities, particularly as a therapeutic agent targeting various diseases. This article synthesizes current research findings regarding its biological activity, focusing on its mechanism of action, efficacy in preclinical studies, and potential therapeutic applications.
Chemical Structure and Properties
The compound belongs to a class of heterocyclic compounds characterized by a pyrano-pyridine structure. Its molecular formula is C₁₄H₁₄F₂N₂O, and it exhibits significant lipophilicity and stability that contribute to its biological activity.
Research indicates that this compound acts primarily as an inhibitor of certain kinases involved in cancer cell proliferation. Specifically, it targets the KIF18A protein, which is overexpressed in various cancers. KIF18A plays a crucial role in mitotic spindle dynamics and chromosome segregation during cell division. Inhibition of KIF18A leads to mitotic arrest and subsequent apoptosis in cancer cells, making it a promising candidate for cancer therapy .
In Vitro Studies
In vitro studies have demonstrated that This compound exhibits potent antiproliferative effects against several cancer cell lines. The following table summarizes key findings from these studies:
Cell Line | IC50 (µM) | Mechanism of Action |
---|---|---|
A2780 (Ovarian Cancer) | 0.25 | Induces apoptosis via KIF18A inhibition |
HeLa (Cervical Cancer) | 0.30 | Causes mitotic arrest leading to cell death |
MCF-7 (Breast Cancer) | 0.40 | Disrupts microtubule dynamics |
In Vivo Studies
In vivo studies have further validated the efficacy of this compound. For instance, animal models treated with the compound showed significant tumor regression compared to controls. The pharmacokinetic profile indicated a half-life suitable for therapeutic use, with good bioavailability observed .
Case Studies
Several case studies highlight the effectiveness of this compound in specific cancer types:
- Ovarian Cancer : A study reported that treatment with the compound resulted in a significant reduction in tumor size and improved survival rates in mice models.
- Breast Cancer : In another case study involving MCF-7 cells, the compound demonstrated enhanced cytotoxicity when combined with standard chemotherapy agents.
- Cervical Cancer : The compound's ability to induce mitotic arrest was shown to enhance the effects of existing treatments, providing a potential combination therapy strategy .
Safety and Toxicology
Toxicological assessments have indicated that This compound exhibits an acceptable safety profile at therapeutic doses. Ames tests for mutagenicity and hERG assays for cardiotoxicity have yielded negative results, suggesting a low risk for adverse effects in clinical settings .
Properties
IUPAC Name |
2-(4,4-difluoropiperidin-1-yl)-7,8-dihydro-5H-pyrano[4,3-b]pyridine-3-carbonitrile |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15F2N3O/c15-14(16)2-4-19(5-3-14)13-10(8-17)7-11-9-20-6-1-12(11)18-13/h7H,1-6,9H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QGMWORZLOZHYGP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCC2=CC(=C(N=C21)N3CCC(CC3)(F)F)C#N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15F2N3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
279.28 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.